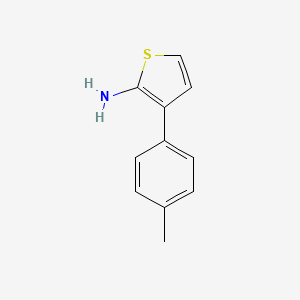

2-Amino-3-(4-tolyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)thiophen-2-amine |

InChI |

InChI=1S/C11H11NS/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12/h2-7H,12H2,1H3 |

InChI Key |

JTXVSQZBGYBTRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 4 Tolyl Thiophene

Retrosynthetic Analysis of the 2-Amino-3-(4-tolyl)thiophene Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the thiophene (B33073) ring, suggesting that the key step is a cyclization reaction. The most common strategy involves the formation of the C-S and C-C bonds of the thiophene ring in a single synthetic operation. This approach points towards a multicomponent reaction, a hallmark of efficient organic synthesis.

The analysis reveals that the target molecule can be constructed from three readily available starting materials: a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. Specifically for this compound, the precursors would be a 4-tolyl-substituted carbonyl compound, a nitrile with an adjacent electron-withdrawing group, and sulfur. This multicomponent approach is embodied in the well-established Gewald reaction.

Conventional Synthetic Routes to this compound

Gewald Reaction and Its Adaptations for this compound Synthesis

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It is a one-pot, three-component reaction involving a ketone, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of this compound, the specific reactants would be 4-tolylacetonitrile, an appropriate carbonyl compound, and elemental sulfur.

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org The subsequent addition of elemental sulfur is not fully elucidated but is thought to proceed through an intermediate that then cyclizes and tautomerizes to yield the final 2-aminothiophene product. wikipedia.org

Several adaptations of the Gewald reaction have been developed to improve yields and reaction conditions. These include the use of microwave irradiation, which has been shown to enhance reaction rates and yields. wikipedia.org Solvent-free conditions have also been explored as a green chemistry approach, sometimes utilizing solid supports or polyethylene (B3416737) glycol. psu.edu

A specific example of a modified Gewald reaction involves the Knoevenagel condensation of an aryl methyl ketone with malononitrile (B47326) to produce a crotonitrile derivative. This intermediate is then brominated and subsequently cyclized with sodium hydrosulfide (B80085) (NaSH) to afford the 4-aryl-3-cyano-2-aminothiophene. tubitak.gov.tr

Alternative Cyclization Approaches to the Thiophene Ring

While the Gewald reaction is prevalent, other cyclization strategies can be employed to construct the thiophene ring of this compound. One such method involves the reaction of a compound containing a pre-formed C-S bond. For instance, α-thiocyanatoketones can react with aldehydes and cyanothioacetamide in the presence of a base to yield dihydrothiophenes, which can be subsequently aromatized. nih.gov

Another approach involves the Thorpe-Ziegler cyclization, which is a common strategy for synthesizing 3-aminothiophenes and can be adapted for 2-aminothiophene synthesis, although it often requires the synthesis of a specific precursor. nih.gov

Furthermore, cyclocondensation reactions of diketones in the presence of an acid can lead to the formation of thiophene rings. nih.gov While not a direct route to this compound, this highlights the versatility of cyclization reactions in thiophene synthesis.

Functional Group Transformations Leading to this compound

In some synthetic strategies, the amino group is introduced onto a pre-existing thiophene ring through functional group transformations. This can be achieved through the reduction of a nitro or nitroso group, the rearrangement of carboxylic acid derivatives, or the nucleophilic displacement of a leaving group like a mercapto or iodo group with an amine. tubitak.gov.tr For instance, a 2-nitro-3-(4-tolyl)thiophene could be reduced to the target compound. However, the direct formation of the aminothiophene ring via reactions like the Gewald synthesis is often more efficient.

Modern and Green Synthetic Approaches for this compound

Catalyst-Mediated Synthesis of this compound

Modern synthetic methods focus on improving the efficiency and environmental friendliness of chemical processes. In the context of 2-aminothiophene synthesis, this has led to the development of novel catalytic systems. For instance, N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been used as a recyclable catalyst for the Gewald reaction. organic-chemistry.org L-proline has also been employed as a catalyst in a three-component Gewald reaction. organic-chemistry.org

Palladium-catalyzed direct arylation has emerged as a powerful tool for C-H functionalization in heterocyclic chemistry. researchgate.net This method could potentially be used to introduce the 4-tolyl group onto a pre-formed 2-aminothiophene scaffold, or to arylate a suitable thiophene precursor. The choice of base is crucial in these reactions to promote the desired arylation and inhibit side reactions. researchgate.net

Green chemistry principles have also been applied to the Gewald reaction. Solvent-free approaches, often assisted by microwave irradiation or ball-milling, offer significant advantages by reducing waste and energy consumption. psu.edusciforum.net Ball-milling, in particular, has been shown to provide high yields of 2-aminothiophenes in short reaction times without the need for solvents or catalysts. sciforum.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of 2-aminothiophenes, offering significant advantages over conventional heating methods. wikipedia.org This technique is noted for dramatically increasing reaction rates, which leads to substantially shorter reaction times and, in many instances, improved product yields. arkat-usa.org The application of microwave energy facilitates efficient and uniform heating of the reaction mixture, which can enhance selectivity and reduce the formation of byproducts. psu.edu

For the synthesis of substituted 2-aminothiophenes, including analogues of this compound, microwave-assisted Gewald reactions have been shown to be highly effective. For example, reactions that would typically require several hours (from 4 to 48 hours) using conventional heating can often be completed in a matter of minutes under microwave irradiation. arkat-usa.org One study on the synthesis of monosubstituted 2-aminothiophenes demonstrated that reactions could be completed in just 2 minutes, a significant improvement over classical conditions. arkat-usa.org These protocols often use a catalyst, such as KF-alumina, in place of traditional organic bases, further contributing to the efficiency and green credentials of the synthesis. researchgate.net The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for the preparation of this compound and related compounds.

Solvent-Free and Aqueous Medium Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents. For the Gewald synthesis of 2-aminothiophenes, both solvent-free and aqueous-based methods have been successfully developed.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a key alternative for the Gewald synthesis. psu.edu One innovative approach is the use of mechanochemistry, specifically high-speed ball milling. mdpi.com This technique has been used for the one-pot synthesis of 2-aminothiophenes from various alkyl-aryl ketones. The mechanical energy provided by the milling, sometimes in tandem with thermal heating, can drive the reaction to completion efficiently without the need for a solvent. mdpi.com For instance, a solvent-free Gewald reaction using catalytic amounts of a base (e.g., 10% morpholine) at 120 °C has demonstrated yields comparable to other methods. mdpi.com Another reported method involves simply stirring the reactants (ketone, ethyl cyanoacetate, sulfur, and morpholine) at room temperature under solvent-free conditions, which has been shown to produce good yields, although over longer reaction times. psu.edu

Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The Gewald reaction has been adapted for aqueous conditions, often with the aid of catalysts or sonication. One method involves the reaction of ketones with malononitrile and sodium polysulfide in water under ultrasound irradiation (e.g., at 70 °C). This approach has been shown to produce various 2-aminothiophenes in good to excellent yields (42-90%) in short reaction times (0.5-1 hour). researchgate.net Another strategy employs a nano-structured heterogeneous catalyst, such as Na₂CaP₂O₇, in pure water under reflux conditions. This method offers high yields, mild conditions, and simple operation, with the added benefit of catalyst recyclability. iau.ir

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing efficiency and product purity, making it viable for further applications. Research has focused on fine-tuning reaction parameters and developing strategies to enhance both yield and selectivity.

Reaction Parameter Optimization

The optimization of the Gewald reaction involves a systematic study of various parameters, including the choice of catalyst, solvent, temperature, and reaction time. The mechanism, which is understood to begin with a Knoevenagel-Cope condensation followed by sulfur addition and cyclization, provides a basis for rational optimization. chemrxiv.orgnih.gov

Catalyst and Solvent Selection: The choice of base and solvent is critical. While traditional methods use organic bases like morpholine (B109124) or triethylamine (B128534) in solvents such as ethanol (B145695), studies have shown that screening different solvents can significantly impact yield, with ethanol often being a superior choice due to the solubility of sulfur. researchgate.net Heterogeneous catalysts, including nanocomposites like ZnO/nanoclinoptilolite or reusable catalysts like Na₂CaP₂O₇, have been introduced to simplify workup and improve the environmental profile of the reaction. iau.irnih.gov In solvent-free mechanochemical approaches, it has been found that the reaction can proceed with only catalytic amounts of base. mdpi.com

Temperature and Energy Input: Temperature plays a key role in reaction kinetics. Microwave-assisted protocols leverage high temperatures (e.g., 130 °C) to dramatically shorten reaction times. mdpi.com In solvent-free ball milling, combining thermal heating with mechanical energy was found to significantly increase the reaction rate compared to either method alone. mdpi.com Conversely, some solvent-free methods can proceed effectively at room temperature, albeit over longer periods. psu.edu

Below is a data table illustrating the optimization of reaction parameters for the synthesis of 2-aminothiophenes from aryl ketones, which is directly applicable to this compound.

| Entry | Catalyst | Solvent/Condition | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Ethanol | Reflux | 1.5 h | 69-86 |

| 2 | Na₂CaP₂O₇ (0.2g) | Water | Reflux | 35 min | 95 |

| 3 | Morpholine (catalytic) | Solvent-Free (Heated) | 120 | - | ~50 |

| 4 | None | Water (Ultrasound) | 70 | 0.5-1 h | 42-90 |

| 5 | Morpholine | Solvent-Free (Ball Mill + Heat) | 130 | 30 min | 53 |

Yield and Selectivity Enhancement in Synthetic Procedures

Enhancing the yield and selectivity of the synthesis of this compound is a primary goal of methodological development. The choice of synthetic protocol has a direct impact on these outcomes. Aryl ketones were historically considered less reactive in the Gewald reaction, sometimes requiring long reaction times and resulting in moderate yields. mdpi.com

Modern techniques have successfully addressed these limitations. Microwave-assisted synthesis, for example, consistently provides higher yields in shorter times compared to conventional heating. arkat-usa.org Solvent-free mechanochemical methods have also proven effective for aryl ketones, with one study reporting a 53% yield for a substituted 2-aminothiophene in just 30 minutes using heated ball milling. mdpi.com Aqueous methods using specialized catalysts or ultrasound have also demonstrated high efficiency, with yields often exceeding 90%. researchgate.netiau.ir These advanced methods not only improve yield but can also enhance selectivity by minimizing the formation of dimeric and other side products that can arise during long reaction times under harsh conditions. chemrxiv.org

The following table provides a comparison of yields obtained for 2-aminothiophenes derived from aryl ketones under various synthetic procedures, highlighting the enhancement achieved through modern protocols.

| Synthetic Procedure | Key Conditions | Typical Reaction Time | Reported Yield Range (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Ethanol, Morpholine, Reflux | 4-48 h | 35-80 | arkat-usa.org |

| Microwave-Assisted | Methanol, Et₃N, 50°C | 2 min | ~70-90 | arkat-usa.org |

| Solvent-Free (Room Temp) | Stirring, Morpholine | 14 h | ~70-82 | psu.edu |

| Solvent-Free (Mechanochemical) | Ball Mill + Heat (130°C) | 30 min | ~53 | mdpi.com |

| Aqueous (Ultrasound) | Water, Na₂Sₓ, 70°C | 0.5-1 h | 42-90 | researchgate.net |

| Aqueous (Nanocatalyst) | Water, Na₂CaP₂O₇, Reflux | 35 min | 95 | iau.ir |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In a typical ESI-MS experiment in positive ion mode, the molecule would be expected to be protonated, primarily at the basic amino group, to form the pseudomolecular ion [M+H]⁺.

For this compound (C₁₁H₁₁NS), the exact mass can be calculated. The observation of an ion corresponding to this mass would confirm the molecular formula. Further fragmentation (MS/MS) of the parent ion could provide structural information. Expected fragmentation pathways might include the loss of small neutral molecules or cleavage at the bond between the thiophene and tolyl rings.

Hypothetical ESI-MS Data for this compound:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 190.0685 | Protonated molecule |

| [M+Na]⁺ | 212.0505 | Sodium adduct |

| [M+K]⁺ | 228.0244 | Potassium adduct |

| Fragment ions | Varies | Dependent on collision energy |

This table is illustrative and not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and possibly n→π* transitions. The thiophene ring, the tolyl group, and the amino group all contain π systems and non-bonding electrons (on sulfur and nitrogen) that contribute to these transitions.

The conjugation between the thiophene ring and the tolyl group, as well as the electronic effect of the amino group, would influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. Generally, extended conjugation shifts the absorption to longer wavelengths (a bathochromic or red shift). The amino group, being an auxochrome, would also be expected to cause a red shift. The solvent used for the analysis can also influence the spectrum, particularly for n→π* transitions. uni.lu

Expected Electronic Transitions for this compound:

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π | 250-350 | Conjugated thiophene-tolyl system |

| n→π | >300 | Thiophene sulfur, amino nitrogen |

This table is a general expectation and not based on a measured spectrum.

X-ray Crystallography for Solid-State Structural Determination of this compound

The analysis would reveal the planarity of the thiophene ring and the dihedral angle between the thiophene and the tolyl rings, which is influenced by steric hindrance and electronic effects. Intermolecular interactions, such as hydrogen bonding involving the amino group and the thiophene sulfur, would also be elucidated, providing insight into the crystal packing. While crystal structures for related thiophene derivatives exist, each molecule's crystal structure is unique. researchgate.netbiointerfaceresearch.com

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 965 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.30 |

This table presents hypothetical data for illustrative purposes only.

Chemical Reactivity and Derivatives

Reactions of the Amino Group

The amino group in 2-aminothiophenes is a key site for chemical modifications. It can readily react with various electrophiles. A common reaction is the formation of Schiff bases through condensation with aldehydes. For instance, 2-amino-3-(N-o-tolyl carboxamido)-4,5-dimethyl thiophene (B33073) has been reacted with various substituted arylaldehydes to produce a series of Schiff bases. researchgate.net Similarly, 2-amino-3-(N-tolyl carboxamido)-4,5-pentamethylene thiophenes have been converted to their corresponding Schiff bases. asianpubs.org

Another reaction involving the amino group is acylation. For example, 2-amino-3-(N-p-tolyl carboxamido)-4,5-dimethyl thiophene reacts with chloroacetyl chloride to form 3-N-p-tolyl carboxamido-2-(ω-chloroacetamido)-4,5-dimethyl thiophene. This chloroacetamido derivative can then undergo further displacement reactions with nucleophiles. researchgate.net

Reactions Involving the Thiophene Ring

The thiophene ring in 2-aminothiophenes is generally electron-rich due to the presence of the amino group, making it susceptible to electrophilic substitution reactions. However, specific examples of reactions directly on the thiophene ring of 2-Amino-3-(4-tolyl)thiophene were not found in the search results. The research focus appears to be more on the functionalization of the amino group.

Synthesis of Fused Heterocyclic Systems

2-Aminothiophenes are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the amino group and an adjacent functional group. For example, functionally substituted thiophenes can be transformed into their fused derivatives. tandfonline.com While specific examples starting directly from this compound are not provided, the general reactivity pattern of 2-aminothiophenes suggests their utility in constructing thieno[2,3-d]pyrimidines and other fused systems, which are of interest for their biological activities. researchgate.net

Applications in Chemical Research

Role as a Building Block in Organic Synthesis

2-Amino-3-(4-tolyl)thiophene and related aminothiophenes serve as versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites—the amino group, the thiophene (B33073) ring, and potentially other functional groups. They are particularly important in the synthesis of more complex heterocyclic structures and pharmacologically active molecules. researchgate.net The synthesis of Schiff bases and other derivatives from aminothiophenes highlights their role as intermediates in the generation of compound libraries for biological screening. researchgate.netresearchgate.netasianpubs.org

Applications in Medicinal Chemistry Research

The primary application of 2-aminothiophene derivatives in research is in the field of medicinal chemistry. The 2-aminothiophene scaffold is present in numerous compounds investigated for a wide range of therapeutic activities. researchgate.net

Research on derivatives of this compound has been directed towards discovering new therapeutic agents:

Anticancer Activity: 2-Aminothiophene derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. researchgate.net They are known to target various proteins overexpressed in cancer. nih.gov

Antibacterial Activity: Schiff bases derived from related 2-aminothiophenes have shown interesting antibacterial activity. researchgate.netasianpubs.org

Anti-inflammatory Activity: Some derivatives have been synthesized and screened for their analgesic and anti-inflammatory properties. researchgate.net

The structural motif of 2-amino-3-aroylthiophenes, which is structurally related to this compound, is known to be important for activity as allosteric enhancers at the human A1 adenosine (B11128) receptor. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Amino 3 4 Tolyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic landscape and molecular characteristics of 2-Amino-3-(4-tolyl)thiophene at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to predict a molecule's properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgacs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. tandfonline.comtandfonline.com

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate several key electronic properties. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity. researchgate.net

The distribution of these frontier orbitals is also revealing. For 2-aminothiophene derivatives, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the thiophene and the adjacent aromatic ring system, highlighting potential sites for nucleophilic attack.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. nih.gov The MEP for this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the amino group and the sulfur atom of the thiophene ring, signifying their nucleophilic character. Positive potential (blue regions) would be expected around the amino hydrogens, indicating their electrophilic nature.

Illustrative DFT-Calculated Electronic Properties for a 2-Aminothiophene Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy | -1.3 eV | Energy of the lowest empty orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

Note: The values in this table are representative examples based on studies of similar 2-aminothiophene structures and are for illustrative purposes only.

Ab Initio Calculations for Molecular Properties

Ab initio (from first principles) calculations are another class of quantum chemical methods that rely on solving the Schrödinger equation without using experimental data for parameterization. mdpi.comresearchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a high level of theoretical accuracy, though often at a greater computational expense than DFT. rsc.org

For this compound, ab initio calculations can be used to precisely determine its geometric parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would confirm the planarity of the thiophene ring and predict the rotational angle of the 4-tolyl group relative to the thiophene plane. This rotation is a key conformational feature, influenced by steric hindrance between the tolyl group and the amino group.

Ab initio methods are also excellent for calculating other molecular properties, such as vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com Theoretical vibrational analysis can help in the assignment of experimental IR spectra for the compound.

Illustrative Ab Initio-Calculated Molecular Properties for a 2-Aminothiophene Derivative

| Property | Method | Calculated Value |

|---|---|---|

| C2-N Bond Length | HF/6-31G(d) | 1.37 Å |

| C3-C(tolyl) Bond Length | HF/6-31G(d) | 1.48 Å |

| Thiophene-Tolyl Dihedral Angle | MP2/6-31G(d) | 45° |

Note: The values in this table are representative examples based on studies of similar structures and are for illustrative purposes only.

Molecular Modeling and Conformational Analysis

While quantum mechanics provides a static picture of a molecule's properties, molecular modeling techniques explore its dynamic behavior and conformational possibilities.

Energy Minimization and Conformational Landscape Exploration

The this compound molecule possesses rotational freedom, primarily around the single bond connecting the thiophene ring to the tolyl group. This rotation gives rise to different conformers with varying energies. Energy minimization calculations, using molecular mechanics force fields or quantum methods, can identify the most stable conformation (the global minimum on the potential energy surface). nih.gov

A systematic conformational search would involve rotating the tolyl group and calculating the energy at each step. This process generates a potential energy surface that maps the conformational landscape. For this compound, the lowest energy conformer is likely one where the tolyl ring is significantly twisted out of the plane of the thiophene ring to minimize steric clash between the ortho-hydrogens of the tolyl group and the amino group at the 2-position of the thiophene.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's behavior over time. nih.govnih.govroyalsocietypublishing.org By solving Newton's equations of motion, MD simulations can model the vibrational and rotational motions of the atoms, as well as the molecule's interactions with its environment (e.g., a solvent).

An MD simulation of this compound would reveal the flexibility of the molecule, showing the range of dihedral angles the tolyl group explores at a given temperature. It can also provide insights into the stability of intramolecular hydrogen bonds, for instance, between the amino group and a potential acceptor. Such simulations are crucial for understanding how the molecule might behave in a biological system, such as the binding pocket of an enzyme. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react. By analyzing the electronic structure and exploring potential reaction mechanisms, theoretical studies can guide synthetic efforts and explain observed reactivity.

For this compound, reactivity indices derived from DFT, such as Fukui functions, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov As mentioned, the electron-rich amino group and thiophene ring are expected to be susceptible to electrophilic attack. The carbon atoms of the thiophene ring could be sites for various substitution reactions.

Furthermore, computational methods can be used to model entire reaction pathways. For example, in studying the synthesis of related 2-aminothiophenes, DFT calculations have been employed to investigate the mechanism of the Gewald reaction. dntb.gov.ua Similarly, the mechanism for the cyclization or further functionalization of the amino group in this compound could be explored by calculating the energies of reactants, transition states, and products for proposed pathways. acs.org This allows for the determination of activation barriers, which indicate the feasibility of a particular reaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, crucial for explaining the electronic properties and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO, which is capable of donating an electron, and the LUMO, which can accept an electron, govern the molecule's reactivity and its interactions with other chemical species. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netmdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring and the amino group, which are strong electron-donating moieties. The delocalized π-system of the thiophene ring and the lone pair of electrons on the nitrogen atom of the amino group contribute significantly to the high energy of the HOMO. In contrast, the LUMO is anticipated to be distributed over the thiophene ring and the tolyl group. The charge density of the LUMO is often characterized by a distribution across the substituted thiophene ring in similar compounds. mdpi.com

The energy of the HOMO-LUMO gap provides insights into the molecule's electronic transitions. A smaller gap suggests that the molecule can be more easily excited, which influences its color and photochemical properties. In many thiophene derivatives, the HOMO-LUMO energy gap is in a range that reflects their stability and potential for charge transfer within the molecule. mdpi.com For instance, computational studies on similar thiophene sulfonamide derivatives have reported HOMO-LUMO gaps in the range of 3.44 to 4.65 eV, indicating good stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

Note: These values are representative examples based on computational studies of various substituted thiophenes and are intended to provide a general context for the likely FMO energies of this compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

Prediction of Spectroscopic Parameters

Computational methods have become indispensable for the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties. scielo.org.za

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. mdpi.com Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm or revise structural assignments. mdpi.com

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the thiophene ring, the tolyl group, and the amino group. The protons on the thiophene ring would have distinct chemical shifts influenced by the adjacent amino and tolyl substituents. The protons of the tolyl group would appear in the aromatic region, with the methyl protons showing a characteristic singlet at a higher field. The chemical shift of the amino protons can vary and is often broad.

The ¹³C NMR spectrum prediction would similarly provide valuable information. The carbon atoms of the thiophene ring would have their chemical shifts significantly affected by the heteroatom (sulfur) and the substituents. The carbons of the tolyl group and the methyl carbon would also have predictable shifts. The accuracy of these predictions has been shown to be quite high in many cases, with excellent correlation between calculated and experimental values. semanticscholar.org

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative 2-Aminothiophene Derivative

| Atom | Predicted Chemical Shift (ppm) |

| C (Thiophene, C2-NH₂) | 155 - 165 |

| C (Thiophene, C3-Aryl) | 110 - 120 |

| C (Thiophene, C4) | 120 - 130 |

| C (Thiophene, C5) | 125 - 135 |

| C (Aryl, C-Thiophene) | 130 - 140 |

| C (Aryl, CH) | 125 - 130 |

| C (Aryl, C-CH₃) | 135 - 145 |

| CH₃ (Tolyl) | 20 - 25 |

Note: This table provides a hypothetical range of predicted ¹³C NMR chemical shifts for a 2-amino-3-arylthiophene structure, based on general knowledge and data from similar compounds. Actual values for this compound would require specific calculations.

Theoretical IR and UV-Vis Spectra Simulation

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are performed using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), respectively. biointerfaceresearch.com These simulations help in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions.

The simulated IR spectrum of this compound would exhibit characteristic vibrational frequencies. The N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene and tolyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would also be present at their characteristic frequencies. Comparing the calculated vibrational frequencies with experimental FT-IR data allows for a detailed assignment of the spectral bands. scielo.org.zanih.gov

The theoretical UV-Vis spectrum, calculated using TD-DFT, provides information about the electronic transitions within the molecule. For this compound, π-π* transitions are expected due to the presence of the aromatic thiophene and tolyl rings. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima. The calculated absorption wavelengths (λ_max) and oscillator strengths (f) can be correlated with the experimental UV-Vis spectrum to understand the nature of the electronic excitations, which are often related to HOMO-LUMO transitions. scielo.org.zaresearchgate.net

2 Amino 3 4 Tolyl Thiophene As a Building Block in Organic Synthesis

Role in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino group at the C-2 position and the tolyl group at the C-3 position of the thiophene (B33073) ring makes 2-amino-3-(4-tolyl)thiophene an ideal substrate for annulation reactions, leading to the formation of fused heterocyclic systems. These systems are of significant interest due to their prevalence in pharmacologically active compounds.

Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, are a prominent class of heterocyclic compounds with diverse biological activities. researchgate.nettandfonline.comsrce.hr 2-Aminothiophenes are widely utilized as key precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.govresearchgate.nettubitak.gov.tr The amino group of this compound can react with various carbon-containing electrophiles to construct the pyrimidine ring.

For instance, the reaction of 2-aminothiophene-3-carbonitriles or 3-carboxamides with reagents like formamide, orthoesters, or isothiocyanates leads to the formation of the fused pyrimidine ring. tandfonline.comtubitak.gov.tr By analogy, this compound, when appropriately functionalized at the 3-position (e.g., with a cyano or carboxamide group), can be cyclized to form the corresponding thieno[2,3-d]pyrimidine core.

One common synthetic route involves the reaction of a 2-aminothiophene-3-carboxamide derivative with different orthoesters, which can yield the corresponding thienopyrimidinone derivatives. Another approach is the reaction with nitriles in the presence of an acid to yield the fused pyrimidine system. tubitak.gov.tr The reaction with phenyl isothiocyanate can also be employed to produce thieno[3,2-d]pyrimidine compounds. tandfonline.com

The general scheme for these syntheses involves the initial reaction at the C2-amino group, followed by an intramolecular cyclization to form the pyrimidine ring fused to the thiophene core.

Table 1: Representative Reactions for Thienopyrimidine Synthesis

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxamide | Orthoesters | Thienopyrimidinones | tubitak.gov.tr |

| 2-Aminothiophene-3-carboxamide | Nitriles / HCl | Thieno[2,3-d]pyrimidines | tubitak.gov.tr |

| 2-Aminothiophene derivative | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidines | tandfonline.com |

| 2-Aminothiophene derivative | Hydrazonoyl chlorides | Triazolothienopyrimidones | srce.hr |

Thienopyridines, another important class of fused heterocycles, can also be synthesized from 2-aminothiophene precursors. nih.govresearchgate.net The construction of the pyridine ring fused to the thiophene core often involves reactions that build upon the amino group and the C-3 position of the thiophene.

A common strategy is the Friedländer annulation, where a 2-aminothiophene bearing a suitable functional group at the 3-position (like a carbonyl group) reacts with a compound containing an active methylene (B1212753) group. This condensation and subsequent cyclization lead to the formation of the thieno[2,3-b]pyridine scaffold. researchgate.net

Multicomponent reactions are also employed for the synthesis of highly substituted thienopyridines. For example, the condensation of a 2-aminothiophene derivative with an aldehyde and an active methylene compound can yield complex thienopyridine structures. nih.gov While specific examples starting directly from this compound are not prevalent, its functionalized derivatives are expected to undergo similar transformations. For instance, a 2-amino-3-acylthiophene can react with malononitrile (B47326) under basic conditions to afford the corresponding thieno[2,3-b]pyridine derivative.

Table 2: General Methods for Thienopyridine Synthesis

| Starting Material Class | Reaction Type | Reagent Examples | Product Class | Reference |

|---|---|---|---|---|

| 2-Amino-3-acylthiophene | Friedländer Annulation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Thieno[2,3-b]pyridines | researchgate.net |

| 2-Aminothiophene derivative | Multicomponent Condensation | Aldehydes, malononitrile | Amino-3,5-dicyanopyridines (intermediates) | nih.gov |

| 2-Aminothiophene derivative | Reaction with β-ketoesters | Gould-Jacobs reaction | Thieno[2,3-b]pyridin-4-ones | researchgate.net |

Beyond thienopyrimidines and thienopyridines, the 2-aminothiophene scaffold is a precursor for other polycyclic aromatic systems. The reactivity of the thiophene ring, particularly at the C-5 position, allows for further annulation reactions. Oxidative cyclodehydrogenation is a powerful method for creating carbon-carbon bonds and extending aromatic systems. researchgate.net

For example, thiophene-containing polyphenylenes can undergo intramolecular C-C bond fusion under oxidative conditions (e.g., using FeCl₃) to form larger, planar polycyclic aromatic hydrocarbons (PAHs) that incorporate the thiophene ring. researchgate.net Starting with a suitably substituted this compound, such as one bearing additional aryl groups, this methodology could lead to novel sulfur-containing PAHs. The amino group could be used as a handle for introducing these aryl substituents or could be transformed into other functional groups prior to the cyclization step.

Precursor for Complex Organic Molecules

The utility of this compound extends beyond fused heterocycles to its role as a foundational element in the synthesis of more intricate organic molecules, including analogs of natural products and members of diverse chemical libraries.

Natural products are a rich source of inspiration for drug discovery. Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse molecules, often starting from a common building block to generate analogs of natural products. mdpi.com While direct incorporation of this compound into a natural product analog is specific to the target, the general 2-aminothiophene scaffold is a valuable starting point.

For example, many natural products contain heterocyclic cores. The 2-aminothiophene moiety can be elaborated into structures that mimic these cores. The synthesis of thiophene analogues as potential anticancer agents demonstrates this approach, where the thiophene ring serves as a bioisostere for other aromatic systems found in bioactive molecules. researchgate.net The tolyl group in this compound can provide specific steric and electronic properties that may be beneficial for mimicking the substitution pattern of a particular natural product.

2-Aminothiophenes are excellent scaffolds for the generation of diverse chemical libraries for high-throughput screening in drug discovery. nih.gov The Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, is itself a tool for generating diversity. nih.gov By varying the initial ketones, active methylene nitriles, and sulfur, a wide array of substituted 2-aminothiophenes can be produced.

Starting from this compound, further diversification can be achieved by reacting the amino group with a library of electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides) or by functionalizing the thiophene ring, particularly at the C-5 position. This approach allows for the rapid creation of a large number of related but structurally distinct molecules. These libraries are then screened to identify compounds with desired biological activities, such as allosteric enhancers of adenosine (B11128) receptors. nih.gov The 2-amino-3-aroylthiophene scaffold, a close relative, has been extensively used to build libraries of compounds that modulate G protein-coupled receptors. nih.gov

Applications in Scaffold Design for Chemical Research

The this compound core is a versatile and privileged scaffold in medicinal chemistry and chemical biology. Its inherent structural features, including a five-membered heteroaromatic ring, a primary amino group, and a lipophilic tolyl substituent, provide a unique three-dimensional arrangement of functional groups that can be exploited for the design of novel molecules with specific biological activities. The amenability of the thiophene ring to further functionalization allows for the creation of diverse chemical libraries for screening and optimization.

Design of Novel Scaffolds for Structure-Activity Relationship Studies

The this compound moiety serves as an excellent starting point for the development of new chemical scaffolds for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the this compound core, researchers can probe the specific interactions between a molecule and its biological target, leading to the design of more potent and selective drugs. researchgate.netnih.gov

A key aspect of using this scaffold in SAR studies is the ability to introduce a variety of substituents at different positions of the thiophene ring. For instance, the amino group at the 2-position can be acylated, alkylated, or incorporated into heterocyclic rings to explore the impact of these modifications on biological activity. Similarly, the 5-position of the thiophene ring is amenable to electrophilic substitution, allowing for the introduction of a wide range of functional groups.

Research on analogous 2-amino-3-carboxy-4-phenylthiophenes has provided valuable insights into the SAR of this class of compounds. In a study on atypical protein kinase C (aPKC) inhibitors, it was found that the nature of the substituent on the C-4 aryl moiety significantly influences the inhibitory activity. nih.gov Specifically, the presence of electron-donating groups on the phenyl ring was shown to be a key structural requirement for potent inhibition. nih.gov This finding suggests that the tolyl group in this compound, with its electron-donating methyl group, is a favorable substituent for certain biological targets.

The following table summarizes the key positions on the 2-aminothiophene scaffold that are commonly modified in SAR studies and the potential impact of these modifications.

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

| 2-Amino Group | Acylation, Alkylation, Cyclization | Altering hydrogen bonding capacity, lipophilicity, and steric bulk to probe interactions with the target protein. |

| 3-Position | Variation of the substituent (e.g., ester, amide, ketone) | Modulating electronic properties and providing additional points for interaction with the biological target. |

| 4-Aryl (Tolyl) Group | Substitution on the aromatic ring | Fine-tuning electronic properties and exploring steric tolerance within the binding pocket. |

| 5-Position | Halogenation, Nitration, Friedel-Crafts reactions | Introducing diverse functionalities to explore new binding interactions and improve pharmacokinetic properties. |

By systematically exploring these modifications, researchers can build a comprehensive SAR profile for compounds based on the this compound scaffold, guiding the design of more effective therapeutic agents.

Ligand Design Utilizing the this compound Moiety

The this compound scaffold is an attractive core for the design of ligands that can bind to a variety of biological targets, including enzymes and receptors. The distinct arrangement of the amino group, the thiophene ring, and the tolyl group provides a platform for creating molecules with high affinity and selectivity.

The 2-aminothiophene moiety is a known pharmacophore found in several biologically active compounds. nih.gov For example, derivatives of 2-aminothiophene have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. nih.gov These compounds enhance the effect of the natural ligand, GLP-1, on the receptor, leading to improved glucose control. The design of these modulators highlights the potential of the 2-aminothiophene core to serve as a scaffold for developing new therapeutics.

In the context of this compound, the tolyl group can play a crucial role in ligand-receptor interactions. The methyl group of the tolyl substituent can engage in hydrophobic interactions with nonpolar pockets in a protein's binding site, thereby increasing the binding affinity. Furthermore, the aromatic ring of the tolyl group can participate in π-π stacking or cation-π interactions with complementary amino acid residues.

The design of ligands based on this scaffold often involves computational methods, such as molecular docking, to predict the binding mode and affinity of the designed molecules to their target. These in silico studies can guide the synthetic efforts towards the most promising candidates.

Role as a Precursor in Advanced Materials Chemistry

Beyond its applications in the life sciences, this compound is a valuable building block in the field of materials chemistry. Its unique electronic and structural properties make it a suitable precursor for the synthesis of a range of advanced materials with potential applications in electronics, optoelectronics, and nanotechnology.

Monomer for Polymer Synthesis (e.g., conducting polymers)

The thiophene ring is a fundamental component of many conducting polymers due to its ability to support a delocalized π-electron system. Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

This compound can serve as a monomer for the synthesis of functionalized polythiophenes. The amino group at the 2-position can be utilized to tune the electronic properties of the resulting polymer and to provide a site for further chemical modification. The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization.

While the direct polymerization of this compound has not been extensively reported, the synthesis of thiophene-bearing polymers from related monomers has been demonstrated. For example, thiophene-substituted 2-oxazolines have been synthesized and polymerized via cationic ring-opening polymerization to yield thiophene-bearing poly(2-oxazoline)s. nih.gov These polymers can serve as precursors for conductive materials. A similar strategy could be envisioned for this compound, where the amino group is first protected or modified to be compatible with the polymerization conditions.

The incorporation of the tolyl group into the polymer backbone can influence the polymer's solubility, processability, and solid-state packing, all of which are critical factors for device performance.

Components for Optoelectronic Materials

Thiophene-based molecules are widely used in the development of organic optoelectronic materials due to their excellent photophysical and electronic properties. taylorfrancis.com These materials find applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. The extended π-conjugation in thiophene derivatives allows for efficient charge transport and light absorption/emission.

This compound can be incorporated into larger molecular structures to create novel optoelectronic materials. The amino group can act as an electron-donating group, which can be paired with an electron-accepting unit to create a donor-acceptor (D-A) type molecule. Such D-A systems often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is beneficial for applications in OLEDs and OSCs.

The tolyl group can also contribute to the material's properties by influencing its molecular packing in the solid state. The supramolecular organization of thiophene-based materials is known to play a crucial role in their optoelectronic performance. thieme-connect.comresearchgate.net

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create well-defined, self-assembled structures. Thiophene derivatives are excellent building blocks for supramolecular assemblies due to their planar structure and the presence of the sulfur atom, which can participate in specific intermolecular interactions.

This compound possesses functional groups that can drive self-assembly. The amino group can form hydrogen bonds, while the thiophene and tolyl rings can engage in π-π stacking interactions. These non-covalent interactions can lead to the formation of various supramolecular structures, such as nanofibers, nanotubes, and vesicles.

The self-assembly of thiophene-based molecules into ordered nanostructures can give rise to new functions and applications in devices. thieme-connect.com For example, the formation of well-ordered π-stacks can enhance charge transport in organic electronic devices. The ability to control the self-assembly process by modifying the molecular structure is a key area of research in supramolecular materials chemistry. The this compound scaffold provides a versatile platform for designing new molecules that can self-assemble into functional supramolecular materials.

Future Research Directions and Unexplored Avenues for 2 Amino 3 4 Tolyl Thiophene

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-Amino-3-(4-tolyl)thiophene will undoubtedly pivot towards greener and more sustainable practices. While the Gewald reaction has been a cornerstone for the synthesis of 2-aminothiophenes, upcoming research is expected to focus on minimizing environmental impact and enhancing efficiency.

Key areas for future investigation include:

Innovative Catalysis: The exploration of novel catalysts will be a primary focus. This includes the design and application of heterogeneous catalysts, nanocatalysts, and recyclable catalysts to simplify purification processes and reduce waste. acs.orgiau.ir For instance, the use of solid bases like NaAlO2 and nano-structured Na2CaP2O7 has shown promise in promoting the synthesis of 2-aminothiophenes under environmentally benign conditions. acs.orgiau.ir Future work could involve tailoring such catalysts to enhance the yield and purity of this compound.

Green Solvents and Conditions: A significant push towards the use of eco-friendly solvents such as water and ionic liquids is anticipated. nih.gov Furthermore, the adoption of alternative energy sources like ultrasound and microwave irradiation can lead to shorter reaction times and reduced energy consumption. nih.govresearchgate.net The development of catalyst-free reactions in aqueous media, potentially triggered by reagents like sodium polysulfide under ultrasound, represents a particularly promising and sustainable synthetic route. researchgate.net

Multicomponent Reactions: Expanding the scope of multicomponent reactions (MCRs) for the one-pot synthesis of highly functionalized derivatives of this compound will be a vibrant area of research. nih.gov MCRs are inherently atom-economical and align well with the principles of green chemistry. nih.gov

| Catalyst/Method | Key Features | Potential for this compound Synthesis |

| NaAlO2 | Cost-effective, recyclable solid base | High potential for environmentally friendly and scalable synthesis. acs.org |

| Na2CaP2O7 (nano-structured) | Heterogeneous, good selectivity in water | Promising for clean, aqueous-based synthesis with easy catalyst recovery. iau.ir |

| Ultrasound in water | Catalyst-free, rapid reaction | A green and efficient method for direct synthesis. nih.govresearchgate.net |

| L-proline (organocatalyst) | Homogeneous, metal-free | Can be explored for asymmetric variations and milder reaction conditions. nih.gov |

| Ionic Liquids | Greener solvent alternative | Offers a tunable reaction medium for optimizing yield and selectivity. nih.gov |

Exploration of Unconventional Reactivity and Transformations

Beyond its synthesis, the future of this compound research lies in uncovering and harnessing its unique reactivity. The inherent electronic properties of the 2-aminothiophene scaffold suggest a wealth of chemical transformations waiting to be explored.

Future research in this area should focus on:

Novel Functionalization: Moving beyond traditional reactions, future work could explore direct C-H bond functionalization at various positions on the thiophene (B33073) ring. This would provide a more atom-economical route to novel derivatives.

Unconventional Reactions: Investigating reactions that lead to unexpected molecular architectures is a key avenue for discovery. For example, exploring reactions like trifluoromethyl hydroxyalkylation, which has been demonstrated for other 2-aminothiophenes, could lead to the synthesis of novel fluorinated derivatives of this compound with unique biological properties. researchgate.net

Photocatalysis and Electrochemistry: The integration of photoredox catalysis and electrochemistry offers exciting possibilities for accessing novel reactivity patterns. These techniques can enable transformations that are difficult to achieve through traditional thermal methods, such as radical-based reactions and unique cyclizations. The development of electrochemical methods for the synthesis of aryl-substituted thiophenes provides a foundation for exploring similar transformations with this compound. xmu.edu.cn

Advanced Computational Modeling for Deeper Insights

Computational chemistry is poised to play an increasingly integral role in understanding and predicting the behavior of this compound. Advanced modeling techniques can provide profound insights into its electronic structure, reactivity, and potential applications.

Future computational efforts should be directed towards:

Mechanistic Elucidation: Detailed computational studies, likely using Density Functional Theory (DFT), can unravel the intricate mechanisms of both its synthesis and subsequent reactions. chemrxiv.org A deeper understanding of reaction pathways will enable the rational design of more efficient synthetic protocols.

Predictive Modeling with Machine Learning: The application of machine learning (ML) and deep learning (DL) models represents a new frontier. These models can be trained on existing chemical data to predict various properties of this compound derivatives, such as their reactivity, solubility, and even potential biological activity. researchgate.netsemanticscholar.orgnih.govrjptonline.org This predictive power can significantly accelerate the discovery of new applications.

In Silico Screening: Computational screening of virtual libraries of this compound derivatives against biological targets or for specific material properties will become a crucial tool for identifying promising candidates for experimental investigation.

| Computational Technique | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Detailed understanding of reaction pathways and transition states. chemrxiv.org |

| Machine Learning (ML) | Property Prediction | Accurate prediction of physicochemical and biological properties. researchgate.netsemanticscholar.org |

| Deep Learning (DL) | Reaction Outcome Prediction | Forecasting the products and yields of unknown reactions. jetir.org |

| Molecular Docking | Drug Discovery | Identification of potential protein targets and binding modes. |

| Quantum Chemistry | Electronic Structure Analysis | Insight into aromaticity, charge distribution, and reactivity. |

Expanded Applications as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthon for the construction of more complex molecular architectures is a significant area for future exploration. Its bifunctional nature, with a reactive amino group and a modifiable thiophene ring, makes it an ideal starting material for a diverse range of compounds. semanticscholar.orgnih.gov

Future research will likely focus on:

Fused Heterocyclic Systems: The development of novel synthetic routes to construct fused heterocyclic systems, such as thienopyrimidines, thienopyridines, and thienodiazepines, will continue to be a major research theme. semanticscholar.org These fused systems are often associated with a wide range of pharmacological activities.

Medicinal Chemistry Scaffolds: Given that 2-aminothiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, this compound will be a valuable scaffold for the design and synthesis of new drug candidates. researchgate.netmdpi.comdaneshyari.comnih.gov

Materials Science: The incorporation of the this compound moiety into polymers and other functional materials is an underexplored area. Its electronic properties suggest potential applications in organic electronics, such as in the development of organic semiconductors, dyes, and sensors. nih.govmdpi.commdpi.com

Integration into New Chemical Technologies and Methodologies

To fully realize the potential of this compound, its synthesis and derivatization must be integrated into modern chemical technologies that enhance efficiency, scalability, and discovery.

Future directions in this realm include:

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and easier scalability. Developing flow-based synthetic routes for this compound and its derivatives will be a key step towards its industrial application.

High-Throughput Screening (HTS): The use of HTS techniques will be instrumental in rapidly screening various reaction conditions to optimize the synthesis of this compound and to discover novel reactions and applications of its derivatives. unchainedlabs.comchemrxiv.org This approach allows for the systematic exploration of a wide range of variables, accelerating the pace of research. unchainedlabs.com

Automated Synthesis: The integration of robotics and automation in the synthesis and purification of this compound derivatives will enable the rapid generation of compound libraries for biological screening and materials testing.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in synthesis, medicine, and materials science.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-amino-3-(4-tolyl)thiophene derivatives, and how can reaction conditions be optimized?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For this compound, α-ketonitriles or aldehydes are reacted with elemental sulfur and a base (e.g., triethylamine) in refluxing ethanol. Modifications at the 3-position (e.g., 4-tolyl groups) are achieved by introducing substituted benzoyl or aroyl precursors. Optimization involves adjusting reaction time (e.g., 2 hours at 70°C), catalyst choice (e.g., N-methylpiperidine), and solvent polarity to improve yields (up to 85%) .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm the structure and purity of this compound derivatives?

- 1H/13C NMR : Assign aromatic protons (δ 7.70–7.41 ppm for tolyl groups) and thiophene ring protons (δ 6.87–6.11 ppm). Substituent effects are evident in chemical shifts (e.g., electron-withdrawing groups downfield-shift carbonyl carbons to ~190 ppm) .

- IR : Confirm NH₂ stretches (3368–3127 cm⁻¹) and carbonyl vibrations (1595–1445 cm⁻¹) .

- HRMS : Validate molecular ions (e.g., [M + H]+ at m/z 234.0583) with deviations <0.0002 .

Advanced Research Questions

Q. How do structural modifications at the 4- and 5-positions of this compound influence its activity as an A₁ adenosine receptor (A₁AR) allosteric enhancer?

Hydrophobic substituents at the 4-position (e.g., neopentyl or piperazine-methyl groups) enhance binding affinity by stabilizing receptor conformations. For example, 4-neopentyl derivatives with 5-aryl acetylene moieties (e.g., para-tolylethynyl) show 6.4-fold Bₘₐₓ shifts in [³H]CCPA saturation assays. Conversely, polar groups at the 5-position (e.g., bromine) reduce activity. Competitive binding assays ([³H]DPCPX) reveal Ki shifts of 5.3–6.3-fold, indicating enhanced agonist affinity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiophene derivatives targeting tubulin polymerization?

Discrepancies arise from substituent electronic effects. For antiproliferative agents, 3-(3,4,5-trimethoxybenzoyl) groups enhance tubulin inhibition (IC₅₀ <1 µM), while 5-unsubstituted analogs lose activity. Computational docking (e.g., AutoDock) and competitive binding assays (vs. colchicine) validate steric and electronic complementarity. Conflicting data from brominated vs. iodinated derivatives are addressed by X-ray crystallography to confirm binding modes .

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound for anticancer drug development?

5-Bromo or 5-iodo intermediates (e.g., compound 119 ) undergo cross-coupling with aryl boronic acids (e.g., 4-methoxyphenyl) using Pd(PPh₃)₄/K₂CO₃ in toluene. This introduces diversely substituted aryl groups at the 5-position, improving antiproliferative activity (IC₅₀ values <10 µM in MCF-7 cells). Post-functionalization with phthalimido-protected amines ensures regioselectivity .

Q. What computational methods predict the spectroscopic and thermodynamic properties of this compound derivatives?

Density Functional Theory (DFT) at the MP2/6-311G** level accurately reproduces experimental geometries (C–S bond lengths: 1.71 Å vs. 1.71 Å observed). Entropy (S°) and heat capacity (Cₚ°) calculations at 298 K match experimental thiophene data (ΔS° <2%). These models extrapolate properties for larger derivatives (e.g., benzothiophenes) lacking experimental data .

Q. Methodological Notes

- Synthesis : Prioritize Gewald reactions for scalability and IR/NMR for purity checks.

- SAR Studies : Use saturation binding assays ([³H]CCPA) and docking simulations to resolve substituent effects.

- Data Validation : Cross-reference computational predictions (DFT) with crystallographic data to address contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.